

An In-depth Technical Guide to Dihydrocoumarin (CAS 119-84-6)

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Compound of Interest

Compound Name: Dihydrocoumarin

Cat. No.: B191007

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Abstract

Dihydrocoumarin (CAS 119-84-6), also known as hydrocoumarin, is a bicyclic organic compound naturally found in plants such as sweet clover (*Melilotus officinalis*). It is widely utilized as a fragrance and flavoring agent in the food and cosmetics industries. Beyond its sensory properties, **dihydrocoumarin** has garnered significant interest in the scientific community for its diverse biological activities. Notably, it functions as an inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), leading to downstream effects on cellular processes like apoptosis through the hyperacetylation of tumor suppressor proteins such as p53. Furthermore, it has demonstrated potential as a tyrosinase inhibitor and has been studied for its anti-inflammatory and epigenetic-modifying properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, spectroscopic characterization, and key biological activities of **dihydrocoumarin**, complete with detailed experimental protocols and mechanistic pathway visualizations.

Physicochemical and Spectroscopic Properties

Dihydrocoumarin is a colorless to pale yellow solid or liquid with a sweet, coconut-like aroma. [\[1\]](#) Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of Dihydrocoumarin

Property	Value	Reference(s)
CAS Number	119-84-6	[2][3][4]
Molecular Formula	C ₉ H ₈ O ₂	[3]
Molecular Weight	148.16 g/mol	
Appearance	Colorless to pale yellow liquid or solid	
Odor	Sweet, coconut-like, reminiscent of coumarin	
Melting Point	24-25 °C	
Boiling Point	272 °C	
Density	1.169 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.556	
Flash Point	>100 °C (closed cup)	
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol, DMF, and DMSO.	

Table 2: Spectroscopic Data for Dihydrocoumarin

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
¹ H NMR (CDCl ₃)	Chemical shifts (δ) for aromatic and aliphatic protons are observed. The spectrum typically shows multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the dihydropyrone ring.	
¹³ C NMR (CDCl ₃)	Signals corresponding to the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the lactone ring are present. The carbonyl carbon typically appears around 168.5 ppm.	
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the lactone carbonyl (C=O) stretch is observed around 1715-1770 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations are also present.	
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is observed at m/z 148. Common fragmentation patterns for coumarins involve the loss of CO (m/z 120), followed by further fragmentation of the resulting benzofuran radical cation.	

Synthesis and Purification Protocols

Dihydrocoumarin can be synthesized through various methods, with the hydrogenation of coumarin being a common approach.

Experimental Protocol: Synthesis of Dihydrocoumarin by Hydrogenation of Coumarin

This protocol is adapted from established hydrogenation methods.

Materials:

- Coumarin
- Palladium on activated carbon (5% Pd/C)
- Pressurized reaction vessel (autoclave) with stirrer
- Hydrogen gas source
- Filtration apparatus

Procedure:

- Charge the pressurized reaction vessel with coumarin and 5% palladium on activated carbon. The catalyst loading can be in the range of 0.0001 to 0.1 parts by weight relative to coumarin.
- Seal the vessel and purge with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas to a pressure of 1 to 100 bar (5 to 10 bar is often sufficient).
- Heat the reaction mixture to a temperature below 80 °C (typically in the range of 30-80 °C) with continuous stirring.
- Maintain the reaction conditions for 2 to 100 hours, monitoring the reaction progress by techniques such as TLC or GC.

- Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
- Remove the catalyst by filtration, decantation, or centrifugation.
- The resulting liquid is crude **dihydrocoumarin**, which can be further purified if necessary. This process can yield **dihydrocoumarin** in high purity (>99%) and yield (>98%).

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general method for the purification of **dihydrocoumarin** using silica gel column chromatography.

Materials:

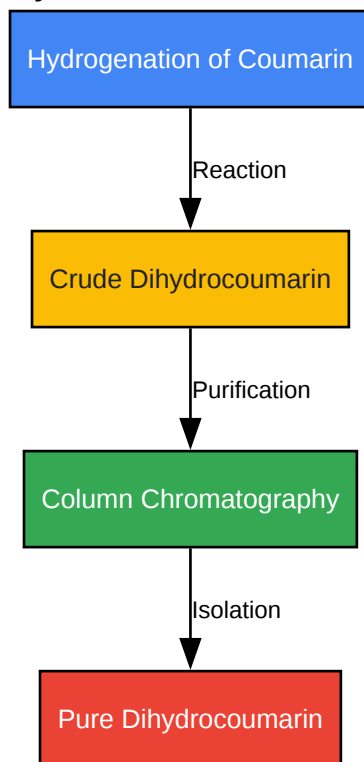
- Crude **dihydrocoumarin**
- Silica gel (100-200 mesh)
- n-Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes
- TLC plates and developing chamber
- Rotary evaporator

Procedure:

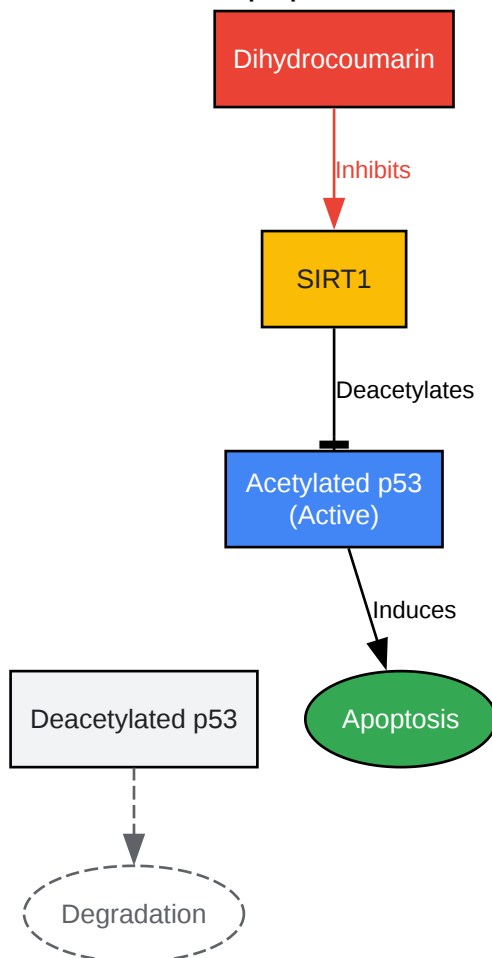
- Mobile Phase Selection: Determine a suitable mobile phase system by thin-layer chromatography (TLC). A gradient of n-hexane and ethyl acetate is commonly used for coumarin derivatives. An ideal solvent system will give the **dihydrocoumarin** an R_f value of approximately 0.2-0.4.

- **Column Packing:** Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). Pour the slurry into the chromatography column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.
- **Sample Loading:** Dissolve the crude **dihydrocoumarin** in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
- **Elution:** Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high percentage of n-hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
- **Fraction Collection:** Collect the eluent in separate fractions.
- **Analysis:** Monitor the collected fractions by TLC to identify those containing the pure **dihydrocoumarin**.
- **Isolation:** Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified **dihydrocoumarin**.

Experimental Workflow: Synthesis and Purification of Dihydrocoumarin



Dihydrocoumarin-Induced Apoptosis via SIRT1 Inhibition



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